5-Chloropyrimidine-2(1H)-thione
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
5-Chloropyrimidine-2(1H)-thione serves as a precursor in the synthesis of a wide range of heterocyclic compounds. For instance, research by Gupta and Chaudhary (2013) demonstrated the synthesis of novel fused thiazolopyrimidine derivatives from dihydropyrimidine-2(1H)-thione. These compounds were obtained through reactions with chloroacetic acid and 1,2-dibromoethane, leading to compounds with established antimicrobial activities (Richa Gupta & R. P. Chaudhary, 2013).
Additionally, Al‐Refai et al. (2014) prepared a compound via the condensation of (E)-1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxy)prop-2-en-1-one and thiourea in the presence of KOH, leading to a derivative that exhibits a unique crystal structure. This research underscores the potential of this compound derivatives in material science and structural chemistry (M. Al‐Refai et al., 2014).
Biological Evaluation
The derivatives of this compound have been evaluated for their biological activities. Sayed et al. (2006) synthesized pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives, revealing that many of these compounds exhibit promising antimicrobial activity. This highlights the potential therapeutic applications of these derivatives in combating microbial infections (H. Sayed et al., 2006).
Taslimi et al. (2018) explored the conversion reactions of pyrimidine‐thiones with nucleophilic reagents, synthesizing new compounds that demonstrated inhibitory action against acetylcholinesterase and human carbonic anhydrase isoforms, in addition to exhibiting antioxidant activities. Such findings indicate the potential of these derivatives in developing treatments for diseases associated with oxidative stress and enzyme dysfunction (P. Taslimi et al., 2018).
Material Science and Nonlinear Optical Applications
Hussain et al. (2020) conducted a study on the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, emphasizing the significance of the pyrimidine ring in nature and its applications in medicine and nonlinear optics (NLO) fields. The investigation revealed that these derivatives exhibit considerable NLO characteristics, making them suitable for optoelectronic applications (A. Hussain et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
5-Chloropyrimidine-2(1H)-thione, like many pyrimidine derivatives, primarily targets protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
The compound exerts its action by inhibiting protein kinases . This inhibition disrupts the normal function of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism
Biochemical Pathways
The inhibition of protein kinases affects various biochemical pathways. Protein kinases are involved in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . By inhibiting these enzymes, this compound can disrupt these processes, potentially leading to the death of cancer cells .
Pharmacokinetics
Similar compounds have been found to have good bioavailability
Result of Action
The result of this compound’s action is the inhibition of protein kinases, leading to disrupted cell growth, differentiation, migration, and metabolism . This can result in the death of cancer cells . .
Properties
IUPAC Name |
5-chloro-1H-pyrimidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2S/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPFSEFXQRQMHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=S)N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873569 | |
Record name | 5-Chloro-2(1H)-pyrimidinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34772-97-9 | |
Record name | 5-Chloro-2(1H)-pyrimidinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34772-97-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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